1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . Another method includes the condensation of indole-3-carboxaldehyde with isopropyl and methyl groups under controlled conditions .
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or platinum in hydrogenation reactions can facilitate the addition of isopropyl and methyl groups to the indole core .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated indoles, nitroindoles.
Scientific Research Applications
1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing cellular processes. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects such as altered gene expression or metabolic changes .
Comparison with Similar Compounds
- 1-Methylindole-3-carboxaldehyde
- 1-Isopropylindole-3-carboxaldehyde
- 2-Methylindole-3-carboxaldehyde
Comparison: 1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde stands out due to its unique combination of isopropyl and methyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-methyl-1-propan-2-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO/c1-9(2)14-10(3)12(8-15)11-6-4-5-7-13(11)14/h4-9H,1-3H3 |
InChI Key |
XARJKCZYKAHMKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(C)C)C=O |
Origin of Product |
United States |
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